N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
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Description
N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide is a useful research compound. Its molecular formula is C22H21ClN4O4S and its molecular weight is 472.94. The purity is usually 95%.
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Biological Activity
N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide (CAS Number: 902248-77-5) is a synthetic compound with a complex molecular structure that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H21ClN4O4S, with a molecular weight of 472.9 g/mol. The structure features a spiro-indole core fused with a thiadiazole ring and an acetyl group, contributing to its unique pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C22H21ClN4O4S |
Molecular Weight | 472.9 g/mol |
CAS Number | 902248-77-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds exhibiting the 4-chlorophenoxy group were tested for their ability to induce apoptosis in human leukemia cells. Results indicated that these compounds could effectively inhibit cell proliferation and promote programmed cell death through caspase activation pathways .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. For instance, derivatives containing the thiadiazole moiety demonstrated potent antibacterial and antifungal activities. In vitro assays revealed that these compounds inhibited the growth of several pathogenic microorganisms, suggesting that this compound may possess similar antimicrobial efficacy .
The proposed mechanisms for the biological activity of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism and microbial growth.
- Induction of Apoptosis : The activation of apoptotic pathways through caspase enzymes has been documented in studies involving structurally related compounds.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to the cytotoxic effects observed in cancer cells treated with these compounds.
Study 1: Anticancer Efficacy
A study conducted on a series of thiadiazole derivatives indicated that those with a chlorophenyl substituent exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of compounds similar to N-{3'-acetyl...}. The results showed significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined to be within acceptable therapeutic ranges for potential drug development .
Properties
IUPAC Name |
N-[4-acetyl-1'-[2-(4-chlorophenoxy)ethyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-13-4-9-19-18(12-13)22(27(15(3)29)25-21(32-22)24-14(2)28)20(30)26(19)10-11-31-17-7-5-16(23)6-8-17/h4-9,12H,10-11H2,1-3H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKBFDBANDNDCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCOC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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